molecular formula C8H6Cl2O B1314332 4-Chloro-2-methylbenzoyl chloride CAS No. 21900-44-7

4-Chloro-2-methylbenzoyl chloride

Cat. No.: B1314332
CAS No.: 21900-44-7
M. Wt: 189.04 g/mol
InChI Key: ZKGMMYWJFPYTGQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzoyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methylbenzoyl chloride can be synthesized through various methods. One common synthetic route involves the chlorination of 2-methylbenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically proceeds under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale chlorination reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reagents. The final product is usually obtained through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylbenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-chloro-2-methylbenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to 4-chloro-2-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    4-Chloro-2-methylbenzoic acid: Formed from hydrolysis.

    4-Chloro-2-methylbenzyl alcohol: Formed from reduction

Scientific Research Applications

4-Chloro-2-methylbenzoyl chloride is widely used in scientific research due to its versatility as a chemical intermediate. Some of its applications include:

    Chemistry: Used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: Employed in the preparation of biologically active molecules and enzyme inhibitors.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-chloro-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

4-Chloro-2-methylbenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

    Benzoyl chloride: The parent compound, which lacks the chlorine and methyl substituents.

    4-Chlorobenzoyl chloride: Contains a chlorine substituent at the 4-position but lacks the methyl group.

    2-Methylbenzoyl chloride: Contains a methyl substituent at the 2-position but lacks the chlorine atom.

The presence of both chlorine and methyl substituents in this compound imparts unique reactivity and properties, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGMMYWJFPYTGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511350
Record name 4-Chloro-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-44-7
Record name 4-Chloro-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chloro-2-methylbenzoic acid (1.365 g, 8 mmol, commercially available from e.g. Maybridge, Fluorochem or Sigma-Aldrich) in dichloromethane (DCM) (40 mL) was cooled to 0° C., before oxalyl chloride (0.770 mL, 8.80 mmol) and a few drops of DMF (cat.) were added. The solution was then stirred under argon for 3 hours. The solvent was then evaporated in vacuo and the remaining residue was azeotroped with toluene (2×20 mL) to yield the product in 1.464 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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